![molecular formula C15H12Br2O2 B586185 2-[4-(ジブロモメチル)フェニル]安息香酸メチル CAS No. 1352492-08-0](/img/structure/B586185.png)

2-[4-(ジブロモメチル)フェニル]安息香酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

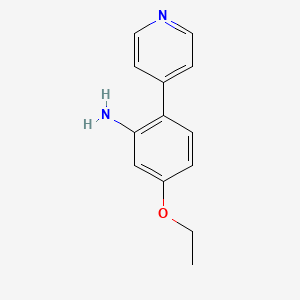

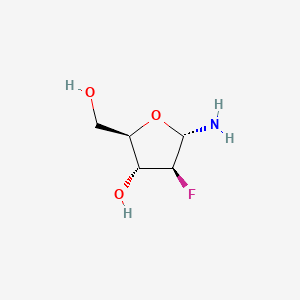

Methyl 2-[4-(dibromomethyl)phenyl]benzoate, also known as Methyl 2-[4-(dibromomethyl)phenyl]benzoate, is a useful research compound. Its molecular formula is C15H12Br2O2 and its molecular weight is 384.067. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-[4-(dibromomethyl)phenyl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[4-(dibromomethyl)phenyl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

2-[4-(ジブロモメチル)フェニル]安息香酸メチル: は有機合成において、特にイミダゾールの調製およびアルキル化に使用されます 。このプロセスは、医薬品や農薬として役立つ複雑な分子を構築する上で重要です。

光活性材料

この化合物は、光活性材料の合成における役割について研究されています。 これらの材料は、高度なセンサー、薬物送達、データストレージ、分子スイッチなどの用途に有望です 。光誘起構造再編成を起こす能力により、光に応答するスマートマテリアルの開発候補となっています。

不斉合成

不斉合成の分野では、2-[4-(ジブロモメチル)フェニル]安息香酸メチルは、特定の空間配置を持つキラル分子を作成するために使用できます 。これは、薬物のキラリティがその有効性と安全性に影響を与える可能性のある製薬業界にとって特に重要です。

ナノテクノロジー

ナノテクノロジーの応用では、この化合物を用いて、ユニークな特性を持つナノスケール材料を作成することで恩恵を受けることができます 。これらの材料は、電子機器や医療診断など、さまざまなハイテクアプリケーションに使用できます。

生物有機化学

生物有機化学では、この化合物の誘導体は、生体分子との相互作用について探求することができます 。これらの相互作用を理解することで、新しい薬剤や診断ツールを開発することができます。

構造/物理有機化学

2-[4-(ジブロモメチル)フェニル]安息香酸メチル: は、分子構造とその物理的性質の研究にも役割を果たす可能性があります 。この知識は、特定の用途に適した特性を持つ分子を設計するために不可欠です。

抗酸化の可能性

研究によると、2-[4-(ジブロモメチル)フェニル]安息香酸メチルの誘導体は、抗酸化の可能性を示しています 。この特性は、健康補助食品や酸化ストレスに対する保護剤の開発にとって価値があります。

医薬品中間体

この化合物は、さらなる化学修飾を可能にする反応部位があるため、重要な医薬品中間体です 。この特徴により、幅広い治療薬の合成における汎用性の高いビルディングブロックとなっています。

作用機序

Target of Action

Methyl 2-[4-(dibromomethyl)phenyl]benzoate is a compound used in organic synthesis It is used in the preparation and alkylation of imidazoles , suggesting that it may interact with enzymes or receptors that bind to or are affected by imidazoles.

Mode of Action

Given its use in the alkylation of imidazoles , it can be inferred that it may act as an alkylating agent, introducing an alkyl group into the imidazole molecule. This could potentially alter the function or activity of the imidazole, depending on the specific context.

Biochemical Pathways

Considering its role in the alkylation of imidazoles , it may influence pathways where imidazoles play a crucial role.

Pharmacokinetics

Its solubility in toluene suggests that it may be lipophilic, which could influence its absorption and distribution within the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

As an alkylating agent used in the preparation of imidazoles , it may alter the structure and function of these molecules, potentially influencing cellular processes where imidazoles are involved.

特性

IUPAC Name |

methyl 2-[4-(dibromomethyl)phenyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br2O2/c1-19-15(18)13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(16)17/h2-9,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXGFSVIYZXTHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

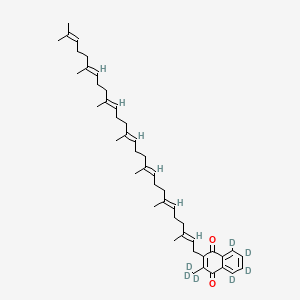

![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)

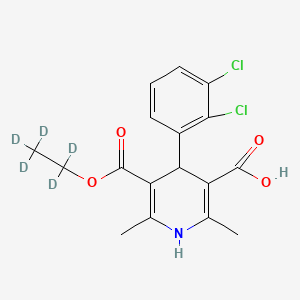

![Benzo[c]phenanthrene-d5](/img/structure/B586120.png)